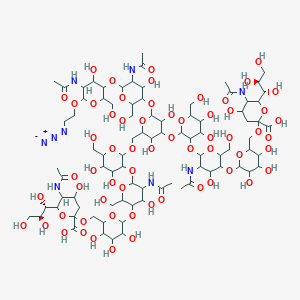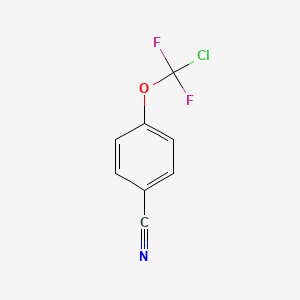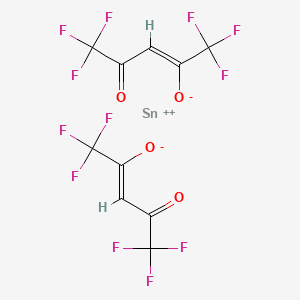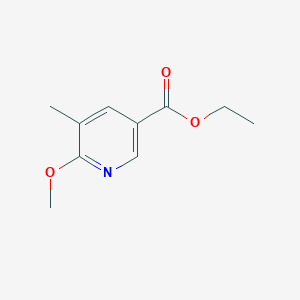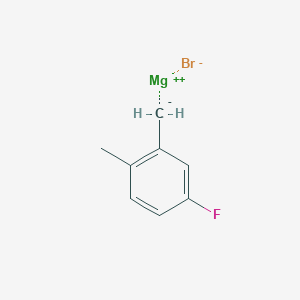
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF, is a chemical compound commonly used in various scientific research fields. It has a linear formula of FC6H3(CH3)MgBr .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methylbenzylmagnesium bromide can be represented by the SMILES stringCc1ccc (F)cc1 [Mg]Br . It has a molecular weight of 213.33 . Chemical Reactions Analysis
5-Fluoro-2-methylbenzylmagnesium bromide is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone.Physical And Chemical Properties Analysis
5-Fluoro-2-methylbenzylmagnesium bromide has a concentration of 0.5 M in THF . It has a boiling point of 65 °C and a density of 0.960 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Wirkmechanismus
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF is an organometallic reagent that undergoes a nucleophilic substitution reaction with an organic substrate. The reaction involves the nucleophilic attack of the magnesium on the organic substrate, resulting in the formation of a new carbon-magnesium bond. The reaction is typically complete in 1-2 hours.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF is its versatility. It is a useful reagent for the synthesis of a variety of compounds, including heterocycles, amines, and alcohols. It is also an efficient reagent, with a reaction time of 1-2 hours. The main limitation of the reagent is that it must be used in an inert atmosphere, such as nitrogen or argon.
Zukünftige Richtungen
In the future, 5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF could be used in the synthesis of compounds for drug delivery, drug solubilization, and drug metabolism studies. It could also be used in the synthesis of compounds for the study of enzyme inhibition, protein-protein interactions, and DNA binding. Additionally, it could be used in the synthesis of compounds for the study of enzyme catalysis, protein-ligand interactions, and small molecule binding. Finally, it could be used in the synthesis of compounds for the study of biocatalysis, biosynthesis, and biodegradation.
Synthesemethoden
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF is synthesized by the reaction of 5-fluoro-2-methylbenzyl bromide with magnesium in THF. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is typically complete in 1-2 hours. After the reaction is complete, the reaction mixture is filtered and the product is collected. The product is a colorless liquid that is soluble in both organic solvents and water.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of heterocycles, amines, and alcohols. It has also been used in the synthesis of compounds for the pharmaceutical, agrochemical, and materials industries. It has been used in the synthesis of compounds for drug delivery, drug solubilization, and drug metabolism studies. It has also been used in the synthesis of compounds for the study of enzyme inhibition, protein-protein interactions, and DNA binding.
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;4-fluoro-2-methanidyl-1-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHFPQIQUMWOKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

